molecular formula C7H18N2 B1600386 [4-(Dimethylamino)butyl](methyl)amine CAS No. 20383-23-7

[4-(Dimethylamino)butyl](methyl)amine

Cat. No. B1600386
CAS RN: 20383-23-7
M. Wt: 130.23 g/mol
InChI Key: UOTKNWSJLVKOJR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butyl](methyl)amine, commonly known as DMBA, is an organic compound with a variety of uses in scientific research. DMBA is a versatile compound that is used in synthesis, as a reagent, and as a biological probe.

Scientific Research Applications

DMBA has a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, DMBA has been used as a biological probe to study the effects of various compounds on cells and tissues. It has also been used to study the effects of various drugs on the body and has been used to study the effects of environmental pollutants on the body.

Mechanism Of Action

The mechanism of action of DMBA is not fully understood. However, it is known to interact with a variety of proteins, including cytochrome P450 enzymes and other enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

The biochemical and physiological effects of DMBA are not fully understood. However, it has been shown to have an effect on the metabolism of certain drugs, hormones, and other compounds. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the activity of certain enzymes. Additionally, it has been shown to have an effect on the activity of certain hormones, such as adrenaline and cortisol.

Advantages And Limitations For Lab Experiments

The use of DMBA in laboratory experiments has both advantages and limitations. One of the main advantages of using DMBA is its versatility, as it can be used in a variety of synthetic and biological experiments. Additionally, DMBA is relatively easy to obtain and use in experiments, as it is commercially available. However, one of the main limitations of using DMBA is that it can have a toxic effect on cells and tissues, so it should be used with caution.

Future Directions

The potential future directions for research using DMBA include further study of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to explore the potential applications of DMBA in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be done to explore the potential use of DMBA as a biological probe to study the effects of various compounds on cells and tissues. Finally, further research could be done to explore the potential use of DMBA in the study of the effects of environmental pollutants on the body.

properties

IUPAC Name

N,N',N'-trimethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-8-6-4-5-7-9(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKNWSJLVKOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439508
Record name [4-(dimethylamino)butyl](methyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Dimethylamino)butyl](methyl)amine

CAS RN

20383-23-7
Record name [4-(dimethylamino)butyl](methyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(dimethylamino)butyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of lithium aluminium hydride in THF (1M, 28 mL) was added dropwise to a stirred, cooled solution of N-(4-dimethylaminobutyl)formamide (Intermediate 79, 2.7 g) in THF (60 mL) while maintaining the temperature at 0° C. under an atmosphere of nitrogen. On completion of the addition, the mixture was stirred and heated at 75° C. for 2 hours. The reaction mixture was cooled to 0° C. and ethanol was added then the mixture was evaporated to dryness. The residue was diluted with a mixture of diethyl ether and DCM (30%) and the solid was filtered off. The filtrate was evaporated to dryness to give N-(4-dimethylaminobutyl)-N-methylamine (1.5 g) as a yellow oil.
Quantity
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28 mL
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2.7 g
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60 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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